REACTION_CXSMILES
|
Cl.[F:2][C:3]12[CH2:10][CH2:9][C:6]([NH2:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4]2.C(N1C=CN=C1)(N1C=CN=C1)=S.C(N(CC)CC)C.C(OCC)C>ClCCl.O.CCCCC>[NH2:11][C:6]12[CH2:9][CH2:10][C:3]([F:2])([CH2:8][CH2:7]1)[CH2:4][CH2:5]2 |f:0.1|
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC12CCC(CC1)(CC2)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0.172 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1.5 ml of NMP
|
Type
|
ADDITION
|
Details
|
This solution was added to a suspension of 146 mg of 1-(1-hydroxy-1-methyl-ethyl)cyclopropanesulfonamide and 101 mg of potassium tert-butoxide in 1.5 ml of NMP
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
149 mg of N-bromosuccinimide were added
|
Type
|
CUSTOM
|
Details
|
the resulting reaction solution
|
Type
|
STIRRING
|
Details
|
was stirred again for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 15 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 1 N aqueous potassium hydrogensulfate solution and twice with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified in a purification laboratory by means of preparative HPLC
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC12CCC(CC1)(CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 7.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |